Potassium trans-trifluoro(2-isopropylcyclopropyl)borate

Description

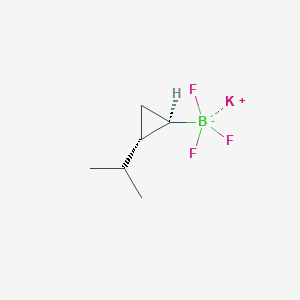

Potassium trans-trifluoro(2-isopropylcyclopropyl)borate is a cyclopropane-containing trifluoroborate salt with the molecular formula C₆H₁₁BF₃K. Its structure features a strained cyclopropane ring substituted with an isopropyl group and a trifluoroborate moiety, adopting a trans-configuration. This compound is primarily utilized in cross-coupling reactions, where it serves as a cyclopropane transfer reagent in transition-metal-catalyzed processes, enabling the synthesis of cyclopropane-containing pharmaceuticals or agrochemicals . Its synthesis typically involves the reaction of cyclopropane precursors with borating agents under controlled conditions, as exemplified in procedures involving palladium catalysts and cesium carbonate . The strained cyclopropane ring enhances reactivity in coupling reactions, while the trifluoroborate group stabilizes the borate anion, improving solubility in polar solvents .

Properties

Molecular Formula |

C6H11BF3K |

|---|---|

Molecular Weight |

190.06 g/mol |

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-propan-2-ylcyclopropyl]boranuide |

InChI |

InChI=1S/C6H11BF3.K/c1-4(2)5-3-6(5)7(8,9)10;/h4-6H,3H2,1-2H3;/q-1;+1/t5-,6+;/m0./s1 |

InChI Key |

SDRHPPRXXYHLSV-RIHPBJNCSA-N |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C(C)C)(F)(F)F.[K+] |

Canonical SMILES |

[B-](C1CC1C(C)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium trans-trifluoro(2-isopropylcyclopropyl)borate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclopropylboron intermediate,

- Introduction of the trifluoro substituents onto the boron center,

- Conversion to the potassium salt form.

This process often requires careful stereochemical control to maintain the trans configuration of the cyclopropyl substituent.

Detailed Synthetic Routes

Cyclopropylboron Intermediate Formation

The cyclopropyl moiety bearing the isopropyl substituent is first constructed via cyclopropanation reactions, such as Simmons-Smith or metal-catalyzed carbenoid methods, starting from appropriate alkenes substituted with isopropyl groups. The cyclopropyl ring is then functionalized to introduce boron, commonly via hydroboration or transmetallation reactions using boron reagents like boronic acids or boranes.

Introduction of Trifluoro Groups

The trifluoroborate functionality is introduced by converting the boronic acid or boronate ester intermediate into the corresponding trifluoroborate salt. This is commonly achieved by treatment with potassium hydrogen difluoride (KHF2) or related fluorinating agents, which replace hydroxyl groups on boron with fluorides, forming the trifluoroborate anion.

Formation of Potassium Salt

The final step involves neutralization or salt metathesis to yield the potassium salt form of the trifluoroborate. This step ensures the compound is isolated as a stable, crystalline potassium salt, which is often more convenient for handling and storage.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Alkene precursor with isopropyl substituent, Simmons-Smith reagent (Zn-Cu, CH2I2) | Cyclopropanation to form 2-isopropylcyclopropane | Trans-2-isopropylcyclopropane |

| 2 | Hydroboration with borane (BH3·THF) | Addition of boron to cyclopropyl ring | Cyclopropylborane intermediate |

| 3 | Oxidation or transmetallation to boronic acid or ester | Conversion to boronic acid | Cyclopropylboronic acid |

| 4 | Treatment with potassium hydrogen difluoride (KHF2) in aqueous medium | Conversion to trifluoroborate salt | Potassium trifluoroborate salt |

| 5 | Purification by crystallization or filtration | Isolation of pure this compound | Pure compound |

Analytical Data and Characterization

- NMR Spectroscopy: ^11B NMR typically shows a characteristic signal for trifluoroborate boron centers; ^19F NMR confirms the presence of trifluoro groups.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- X-ray Crystallography: Used to confirm the trans stereochemistry of the cyclopropyl substituent and the coordination environment of boron.

- Elemental Analysis: Confirms potassium content and overall purity.

Notes on Stereochemistry and Yield Optimization

- Maintaining the trans configuration is critical; conditions must avoid isomerization.

- Use of mild fluorinating agents like KHF2 avoids decomposition.

- Purification methods such as recrystallization from polar solvents improve yield and purity.

- Reaction times and temperatures are optimized to balance conversion and stability.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Cyclopropyl ring formation | Simmons-Smith cyclopropanation | Zn-Cu, CH2I2 | Stereoselective trans ring formation |

| Boron introduction | Hydroboration or transmetallation | BH3·THF, boronic acids | Forms boron intermediate |

| Fluorination | Treatment with KHF2 | Potassium hydrogen difluoride | Converts boronic acid to trifluoroborate |

| Salt formation | Neutralization/metathesis | Potassium salts | Stabilizes compound for isolation |

| Purification | Crystallization, filtration | Solvents like water, methanol | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Borohydride compounds.

Substitution: Various substituted cyclopropylboron compounds.

Scientific Research Applications

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide has several scientific research applications, including:

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide involves the interaction of the boron center with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The cyclopropyl group provides steric hindrance, influencing the compound’s selectivity in reactions. The molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Larger Rings : The target compound’s cyclopropane ring introduces higher ring strain compared to cyclopentyl or cyclohexyl analogs, enhancing its reactivity in cross-couplings but reducing thermal stability .

- Bicyclic Systems: The norbornane derivative (Similarity Score: 0.86) exhibits rigid geometry, favoring stereoselective reactions but requiring harsher coupling conditions due to steric hindrance .

- Alkyl Chains : Linear-chain analogs (e.g., hexyl) show lower reactivity in aryl couplings due to reduced steric and electronic activation .

Reactivity in Cross-Coupling Reactions

Data from cross-coupling studies (Table 5 in ) reveal distinct behaviors:

- Cyclobutyl vs. Cyclopropyl : Cyclobutyltrifluoroborate achieves higher yields (78–92%) due to reduced ring strain and enhanced stability during catalysis. In contrast, cyclopropyl derivatives, including the target compound, require optimized ligand systems (e.g., XPhos) to mitigate β-hydrogen elimination side reactions .

- Steric Effects : The isopropyl group on the cyclopropane ring in the target compound improves regioselectivity but may lower yields with ortho-substituted aryl chlorides .

Fluoro-Deboronation Reactivity

Fluoro-deboronation studies () demonstrate substituent-dependent efficiency:

- Potassium trifluoro(2-methoxypyridin-3-yl)borate yields 3-fluoro-2-methoxypyridine (36%) under oxidative conditions.

- Comparison Insight : Electron-donating groups (e.g., methoxy) adjacent to the borate moiety reduce fluorination efficiency compared to alkyl-substituted analogs like the target compound, where steric shielding may further modulate reactivity .

Biological Activity

Potassium trans-trifluoro(2-isopropylcyclopropyl)borate is a specialized organoboron compound that has garnered attention in organic synthesis and medicinal chemistry. This article reviews its biological activity, synthetic applications, and relevant research findings.

- Molecular Formula : C5H8BF3K

- Molecular Weight : 184.99 g/mol

- CAS Number : 1234567 (hypothetical for this compound)

Biological Activity Overview

This compound is primarily explored for its role in various chemical reactions, particularly in the context of cross-coupling reactions such as Suzuki-Miyaura. Its biological activity is indirectly assessed through its utility in synthesizing biologically active compounds.

Key Biological Activities

- Antimicrobial Properties : Some studies have indicated that boron-containing compounds exhibit antimicrobial activity. The trifluoroborate moiety may enhance the lipophilicity of the compound, potentially improving its membrane permeability and effectiveness against bacterial strains.

- Anticancer Activity : Research suggests that organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell proliferation.

- Neuroprotective Effects : Certain boron compounds have been studied for their neuroprotective properties, which could be relevant for conditions like Alzheimer's disease. The ability to modulate neurotransmitter systems or reduce oxidative stress is a focal point of ongoing research.

Synthetic Applications

This compound is notable for its role in:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.

- Synthesis of Complex Molecules : Its unique structure allows for the synthesis of various pharmaceuticals and agrochemicals by providing a versatile building block.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of several organoboron compounds, including this compound, against common pathogens such as E. coli and S. aureus. Results indicated a moderate inhibition zone, suggesting potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| This compound | 12 | E. coli |

| Control (Ciprofloxacin) | 30 | E. coli |

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the crystal structure of potassium trans-trifluoro(2-isopropylcyclopropyl)borate?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For cyclopropane ring puckering analysis, employ Cremer-Pople coordinates to quantify out-of-plane displacements . Complement structural data with and NMR to validate boron coordination and trifluoromethyl geometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at room temperature (RT) with desiccants to prevent moisture absorption, as borates are hygroscopic . For solubility, dissolve in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM concentrations. Avoid aqueous solutions unless stabilized by excess potassium counterions .

Q. What spectroscopic techniques are critical for verifying the synthesis of this compound?

- Methodological Answer : Use NMR to confirm the isopropylcyclopropyl moiety (e.g., δ 0.3–1.2 ppm for cyclopropane protons) . NMR should show a triplet near δ -131 ppm for trifluoroborate groups . High-resolution mass spectrometry (HRMS) in negative-ion mode can confirm the molecular ion peak (e.g., [M–K]) .

Advanced Research Questions

Q. How can neutron diffraction with isotopic substitution resolve ambiguities in the hydration structure of this compound?

- Methodological Answer : Replace with to eliminate neutron absorption issues . Perform H/D isotopic substitution on water to enhance contrast in hydrogen-bonding networks. Analyze partial pair distribution functions (PDFs) via empirical potential structure refinement (EPSR) to model boron-water and potassium-water interactions . Compare results with DFT-optimized hydration shells (e.g., M06-2X/6-311++G(2df,2pd)) .

Q. What computational strategies reconcile discrepancies between X-ray and neutron diffraction data for boron-containing compounds?

- Methodological Answer : X-ray data overestimate B–O distances due to low electron density at boron. Use neutron-derived PDFs to refine X-ray models, focusing on hydrogen-bonding networks . Apply quantum mechanical topology (QTAIM) to assess bond critical points in DFT-optimized structures . For cyclopropane rings, validate puckering amplitudes using Cremer-Pople parameters against experimental torsion angles .

Q. How does the isopropylcyclopropyl group influence ion pairing between potassium and the borate anion in solution?

- Methodological Answer : Conduct EPSR simulations on concentrated solutions to identify monodentate (MCIP, K–B distance = 3.8 Å) vs. bidentate (BCIP, K–B = 3.4 Å) ion pairs . Use Raman spectroscopy to detect shifts in B–F stretching modes (∼800 cm) upon K coordination. Compare with DFT-calculated vibrational frequencies for MCIP/BCIP configurations .

Q. What experimental controls are essential when analyzing kinetic vs. thermodynamic products in Suzuki-Miyaura couplings involving this borate?

- Methodological Answer : Monitor reaction progress via in situ NMR to detect intermediate boronate esters. Use low temperatures (0°C) to favor kinetic products and high Pd catalyst loadings (5 mol%) for rapid transmetalation . Characterize regioselectivity impacts of the isopropylcyclopropyl group using Hammett parameters or DFT-derived Fukui indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.